molecular formula C23H25NO6S B2886021 N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 864940-01-2

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2886021
CAS No.: 864940-01-2
M. Wt: 443.51
InChI Key: QUCZBXCPUUQXCZ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes hydroxy, methoxyphenoxy, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxy-3-(3-methoxyphenoxy)propylamine with 2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The benzenesulfonamide group may interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-28-19-9-8-10-20(15-19)30-17-18(25)16-24(22-13-6-7-14-23(22)29-2)31(26,27)21-11-4-3-5-12-21/h3-15,18,25H,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCZBXCPUUQXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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